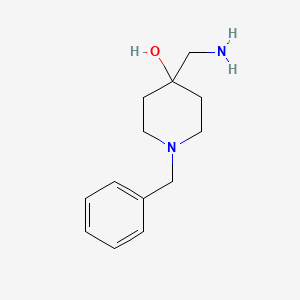

4-(Aminomethyl)-1-benzylpiperidin-4-ol

Overview

Description

4-(Aminomethyl)-1-benzylpiperidin-4-ol is a chemical compound that features a piperidine ring substituted with an aminomethyl group and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-benzylpiperidin-4-ol typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

Addition of the Aminomethyl Group: The aminomethyl group can be added through a Mannich reaction, involving formaldehyde, a secondary amine, and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and nucleophilic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-benzylpiperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or aminomethyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

The compound exhibits significant biological activity, particularly as a potential therapeutic agent. Research indicates that it may interact with various neurotransmitter systems, which positions it as a candidate for treating neurological disorders and pain management. Notable areas of investigation include:

- Neurotransmitter Interaction : Studies have shown that 4-(Aminomethyl)-1-benzylpiperidin-4-ol may influence the activity of neurotransmitters such as dopamine and acetylcholine, suggesting potential applications in cognitive enhancement and analgesic therapies .

- Receptor Binding Affinity : Interaction studies have focused on its binding affinity to muscarinic receptors and opioid receptors. Its unique interaction profile may lead to dual-action effects that could be beneficial in treating conditions like chronic pain and cognitive decline.

Research Applications

The compound has several research applications across medicinal chemistry:

- Analgesic Research : Due to its interaction with opioid receptors, it is being explored for its potential as a new analgesic agent.

- Cognitive Enhancement : Its effects on neurotransmitter systems make it a candidate for studies aimed at improving cognitive function or treating neurodegenerative diseases.

- Pharmacological Studies : Ongoing research is focused on understanding its pharmacokinetics and pharmacodynamics to better evaluate its therapeutic potential .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-benzylpiperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The aminomethyl group can form hydrogen bonds with active sites, while the benzyl group can enhance lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

- 4-(Aminomethyl)benzoic acid

- N-Benzylpiperidine

- 4-(Methoxyphenyl)aminomethyl derivatives

Uniqueness

4-(Aminomethyl)-1-benzylpiperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and benzyl groups allows for versatile reactivity and potential therapeutic applications .

Biological Activity

4-(Aminomethyl)-1-benzylpiperidin-4-ol is a piperidine derivative with potential therapeutic applications due to its unique structural features. This compound has garnered interest in various fields, particularly in antiviral research and neuropharmacology. Understanding its biological activity is crucial for developing effective therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C13H21N2O, with a molecular weight of 225.32 g/mol. The compound features a piperidine ring substituted with an aminomethyl group, a benzyl group, and a hydroxyl group at the 4-position, enhancing its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to modulate enzyme activities and receptor interactions, which can lead to significant pharmacological effects:

- Antiviral Activity : Research indicates that derivatives of this compound exhibit potent inhibitory effects against filoviruses, including Ebola and Marburg viruses. For instance, compounds structurally related to this compound have demonstrated EC50 values below 10 μM against these viruses, suggesting broad-spectrum antiviral activity .

- Neuropharmacological Effects : The compound's ability to interact with neurotransmitter systems may contribute to potential applications in treating neurological disorders. Its structural analogs have shown promise in modulating dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions.

Case Studies

- Ebola Virus Inhibition : A study evaluated the inhibitory effects of several 4-(aminomethyl)benzamide derivatives against Ebola virus pseudovirions. Among these, one compound exhibited significant potency with an EC50 value under 10 μM, highlighting the potential of this class of compounds in developing antiviral therapies .

- Structural Optimization : Research focused on optimizing the structure of 4-(aminomethyl)benzamide derivatives for enhanced selectivity and potency against viral entry mechanisms. Modifications to the piperidine ring were explored, revealing that certain substitutions could improve efficacy while maintaining metabolic stability .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:

| Parameter | Value |

|---|---|

| Molecular Weight | 225.32 g/mol |

| Solubility | Enhanced by hydrochloride salt form |

| Metabolic Stability | Varies with structural modifications |

The hydrochloride form of the compound significantly improves its solubility in aqueous solutions, making it more suitable for biological assays and potential therapeutic applications.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the amine substituent and the aromatic region can significantly affect the biological activity of related compounds. For example:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Aminomethyl)-1-benzylpiperidin-4-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination of 1-benzyl-4-piperidone with ammonia or via ammoniation of intermediates like N-benzyl-4-piperidone . Key steps include refluxing in organic solvents (e.g., dichloromethane) with bases like triethylamine to neutralize HCl byproducts. Optimization involves adjusting reaction time (e.g., 12–24 hours), temperature (room temperature to reflux), and purification via column chromatography (e.g., chloroform:methanol eluent) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use NMR spectroscopy to confirm the presence of characteristic peaks, such as benzyl protons (δ 7.2–7.4 ppm) and piperidine backbone signals (δ 1.2–4.2 ppm) . HPLC with UV detection or mass spectrometry (MS) can assess purity (>95%) and molecular weight (e.g., C₁₃H₁₈N₂O₂, MW 246.3 g/mol) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer : Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. In case of exposure, flush eyes with water for 15 minutes and wash skin with soap . Work under a fume hood to prevent inhalation of dust/aerosols . Store in airtight containers away from light and moisture .

Advanced Research Questions

Q. How can researchers resolve discrepancies in synthetic yields across different methodologies?

- Methodological Answer : Investigate variables such as solvent polarity (e.g., dichloromethane vs. THF), stoichiometry of reagents (e.g., excess benzylamine), and catalyst efficiency (e.g., NaBH₄ vs. LiAlH₄). Use Design of Experiments (DoE) to identify critical factors . Compare intermediates via TLC or in-situ IR spectroscopy to track reaction progress .

Q. What analytical techniques are recommended for detecting trace impurities in this compound?

- Methodological Answer : Employ high-resolution LC-MS to identify impurities like unreacted precursors (e.g., residual benzylamine) or byproducts (e.g., oxidized piperidine derivatives). Quantify impurities using calibrated reference standards (e.g., 4-Anilino-1-benzylpiperidine as a known opioid impurity) . Validate methods per ICH guidelines for sensitivity (LOD < 0.1%) .

Q. How can the compound’s stability under varying storage conditions be systematically evaluated?

- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH for 1–3 months. Monitor degradation via HPLC for changes in peak area (e.g., hydrolysis of the aminomethyl group). Use mass spectrometry to identify degradation products (e.g., benzyl alcohol or piperidine fragments) .

Q. What strategies are effective for studying the compound’s toxicological profile in preclinical research?

- Methodological Answer : Perform in vitro assays (e.g., Ames test for mutagenicity, hepatocyte cytotoxicity assays). For in vivo studies, administer doses in rodent models (e.g., 10–100 mg/kg) and monitor organ toxicity via histopathology. Note that existing data on toxicity are limited, requiring rigorous validation .

Properties

IUPAC Name |

4-(aminomethyl)-1-benzylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-11-13(16)6-8-15(9-7-13)10-12-4-2-1-3-5-12/h1-5,16H,6-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYHVVSOLJTLRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CN)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439621 | |

| Record name | 4-(aminomethyl)-1-benzylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23804-68-4 | |

| Record name | 4-(aminomethyl)-1-benzylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)-1-benzylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.